bicyclo-PGE2

Overview

Description

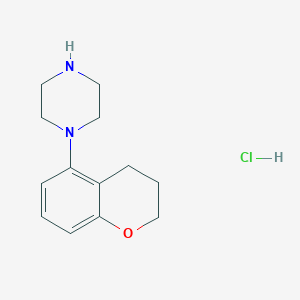

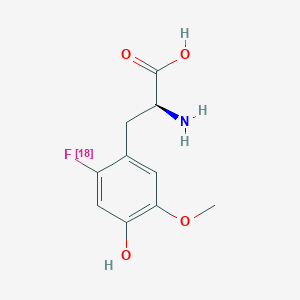

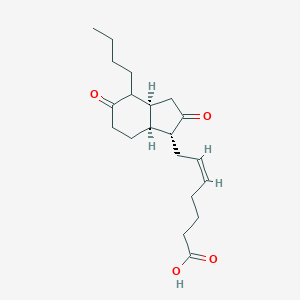

Bicyclo-PGE2 is a stable breakdown product of PGE2 and 13,14-dihydro-15-keto PGE2 . It is potentially useful in assays designed to measure the biosynthesis and disposition of PGE2 .

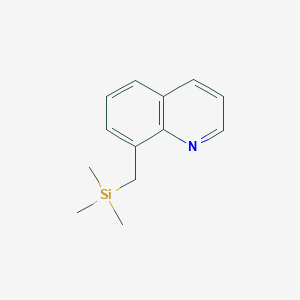

Molecular Structure Analysis

The molecular formula of this compound is C20H30O4 . The canonical SMILES representation isCCCCC1([H])C(CCC@H=O)[C@@H]1CC2=O)=O . Chemical Reactions Analysis

The chemical reactions involved in the formation of this compound are based on the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . The system can readily be derivatized with numerous transformations, opening the gate to sp3-rich new chemical space .Physical And Chemical Properties Analysis

This compound has a molecular weight of 334.5 . It is soluble in DMF (>25 mg/ml), DMSO (>25 mg/ml), and Ethanol (>30 mg/ml) .Scientific Research Applications

Immune System and Cancer : Bicyclo-PGE2 plays a role in the differentiation of dendritic cells to myeloid-derived suppressor cells (MDSCs), which are crucial for MDSC development, accumulation, and functional stability, especially relevant in cancer research (Obermajer & Kalinski, 2012).

Malaria Research : Elevated levels of this compound in healthy, malaria-exposed children may protect against malaria. In contrast, reduced levels during acute malaria may increase susceptibility to severe disease (Perkins, Kremsner, & Weinberg, 2001). Additionally, suppressed levels in children co-infected with malaria and HIV-1 or bacteremia suggest its role as both a marker and mediator of malaria pathogenesis (Anyona et al., 2013).

Chemical Stability : this compound decomposes into 11-deoxy-13,14-dihydro-15 keto-11,16-bicyclo-PGE2 at elevated pH in purely aqueous buffers and in the presence of albumin (Fitzpatrick, Aguirre, Pike, & Lincoln, 1980).

Endothelial and Vascular Health : PGE2 inhibits prostacyclin (PGI2) biosynthesis in rat liver endothelial cells, potentially by increasing cyclic AMP levels (Tomasi, Meringolo, Bartolini, & Orlandi, 1978). Prostaglandins I2 and E2 also synergistically rescue epithelial barrier function in porcine ileum (Blikslager, Roberts, Rhoads, & Argenzio, 1997).

Arthritis Research : this compound is overproduced in arthritis-affected joints and plays a significant role in the pathogenic process, affecting cartilage homeostasis (Amin, Attur, & Abramson, 1999).

Oral Mucositis Treatment : PGE2 has been found effective for treating radiochemotherapy-induced oral mucositis in maxillofacial cancer patients (Matejka et al., 1990).

Fertility and Hypertension : The EP2 receptor, activated by PGE2, is essential for female fertility and influences salt-sensitive hypertension and arterial dilatation (Kennedy et al., 1999).

Mechanism of Action

Safety and Hazards

Future Directions

Bicyclo-PGE2 is potentially useful in assays designed to measure the biosynthesis and disposition of PGE2 . Future studies using new methodologies capable of co-assessing multiple prostaglandins and metabolites, in large, well-defined populations, will help provide more insight as to the identification of exactly which prostaglandins and/or metabolites consistently change with labor .

Properties

IUPAC Name |

(Z)-7-[(1R,3aS,7aS)-4-butyl-2,5-dioxo-3,3a,4,6,7,7a-hexahydro-1H-inden-1-yl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O4/c1-2-3-8-16-17-13-19(22)15(14(17)11-12-18(16)21)9-6-4-5-7-10-20(23)24/h4,6,14-17H,2-3,5,7-13H2,1H3,(H,23,24)/b6-4-/t14-,15-,16?,17+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGCZPIJMGKLVTQ-PAJBVNRRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1C2CC(=O)C(C2CCC1=O)CC=CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC1[C@H]2CC(=O)[C@@H]([C@H]2CCC1=O)C/C=C\CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801348013 | |

| Record name | Bicyclo-Prostaglandin E2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801348013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74158-09-1 | |

| Record name | Bicyclo-Prostaglandin E2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801348013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.